2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal, ≥97%) addresses the instability of linear aldehydes in alkaline cleaning products. Key advantages:
Ideal for fragrancing soaps, detergents, APCs, and as a green top-to-middle note in fine fragrances.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6), widely known in the industry as Ligustral or Triplal, is a cyclic aldehyde synthesized via a single-step Diels-Alder cycloaddition between 2-methyl-1,3-pentadiene and acrolein. It typically presents as a roughly equal mixture of cis- and trans-isomers with a minimum assay of 97%. For industrial procurement, its core value lies in its high potency as a 'green' olfactory building block, its measured lipophilicity (LogP 2.34), and its proven stability across a range of consumer product bases, including soaps and all-purpose cleaners. Unlike highly volatile or unstable botanical extracts, this fully synthetic molecule offers strict batch-to-batch reproducibility, making it a reliable, cost-effective intermediate for large-scale compounding and functional formulation [1].
Substituting 2,4-Dimethyl-3-cyclohexenecarboxaldehyde with unmethylated cyclic analogs or linear green aldehydes (such as hexanal) critically compromises formulation performance and stability. The specific di-methyl substitution on the cyclohexene ring increases the molecule's boiling point to 196°C and its LogP to 2.34, significantly enhancing its substantivity and retention on substrates compared to lower-molecular-weight alternatives. Furthermore, while linear aldehydes rapidly degrade via aldol condensation in alkaline media, the sterically hindered cyclic structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde provides significantly higher chemical stability in pH 9-10 environments like soaps and detergents. Consequently, generic substitution leads to accelerated scent degradation, poor base compatibility, and a loss of the characteristic top-to-middle note tenacity required in commercial applications [1].
The addition of the 2-methyl group on the cyclohexene ring fundamentally alters the physical properties of the molecule compared to mono-methylated or unmethylated analogs. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde exhibits a boiling point of 196°C and a LogP of 2.34. In contrast, structurally similar but lighter analogs (such as 4-methylcyclohex-3-enecarbaldehyde) possess lower boiling points (~176°C) and lower lipophilicity (LogP ~1.93). This quantitative difference in lipophilicity and vapor pressure dictates increased phase partitioning into surfactant micelles and prolonged retention on substrates like fabric, allowing the compound to act as a tenacious bridge rather than a fleeting top note [1].
| Evidence Dimension | Boiling Point and LogP (Lipophilicity) |
| Target Compound Data | BP: 196°C; LogP: 2.34 |
| Comparator Or Baseline | 4-Methylcyclohex-3-enecarbaldehyde (BP: ~176°C; LogP: ~1.93) |
| Quantified Difference | +20°C in boiling point and +0.41 in LogP |
| Conditions | Standard atmospheric pressure (760 mmHg) and 25°C |
Higher lipophilicity and lower volatility ensure longer-lasting retention on fabrics and skin, reducing the need for expensive fixatives in the final formulation.
Aldehydes are notoriously unstable in alkaline conditions due to base-catalyzed aldol condensation. However, the sterically hindered cyclic structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde provides robust stability in mild alkaline media (pH 9-10), such as bar soaps and all-purpose cleaners. When compared to linear aliphatic green aldehydes like hexanal, which rapidly degrade and lose their olfactory impact in soap bases, the target compound maintains its structural integrity. Industry stability testing rates it as 'good' to 'very good' in soaps, shampoos, and all-purpose cleaners, whereas linear baselines fail rapidly under identical conditions [1].
| Evidence Dimension | Chemical stability in alkaline media (pH 9-10) |
| Target Compound Data | Stable ('good' to 'very good' rating) in soaps and APCs |
| Comparator Or Baseline | Linear aliphatic aldehydes (e.g., hexanal) |
| Quantified Difference | Maintained structural integrity vs. rapid degradation via aldol condensation |
| Conditions | Mild alkaline surfactant bases (soaps, shampoos) at room temperature |
Procuring this sterically hindered cyclic aldehyde prevents premature product degradation and extends the shelf-life of alkaline household and personal care products.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde is recognized as a highly powerful green-aldehydic note, allowing for extremely low inclusion rates. In commercial fine fragrance and functional compounding, it is typically dosed between 0.1% and 0.5% to achieve a dominant structural effect. In contrast, standard green alcohols like cis-3-hexenol often require significantly higher dosing (often 1% to 5%) to achieve a comparable volumetric impact in the top notes. This potency translates to measurable cost-in-use efficiency for large-scale manufacturers [1].
| Evidence Dimension | Typical effective inclusion rate in formulations |
| Target Compound Data | 0.1% - 0.5% for dominant structural impact |
| Comparator Or Baseline | cis-3-Hexenol (standard green note) |
| Quantified Difference | 5x to 10x lower required dosing concentration |
| Conditions | Standard fine fragrance and functional compounding bases |
The extreme potency of this compound drastically lowers the required volume per batch, optimizing raw material spend and storage footprint.
Because of its proven resistance to base-catalyzed degradation, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a highly effective choice for fragrancing bar soaps, laundry detergents, and all-purpose cleaners (APCs). Its LogP of 2.34 ensures excellent partitioning into surfactant micelles and subsequent deposition onto fabrics or surfaces, outperforming linear aldehydes that degrade or wash away[1].
In industrial-scale compounding where cost-in-use is critical, the high potency of this compound allows formulators to achieve strong, naturalistic green top notes at inclusion levels as low as 0.1%. This makes it an efficient procurement choice for masking harsh chemical base odors in industrial fluids and commercial cleaning products without requiring large volumes of expensive botanical extracts [2].
Due to its elevated boiling point (196°C) and lipophilicity compared to lighter green notes, it acts as a structural anchor in fine fragrances. It bridges fleeting top notes with the heavier heart of the composition, particularly in green chypres and fougères, where it is dosed up to the IFRA limit of 2.5% to provide lasting tenacity [2].
Irritant;Environmental Hazard